molecular formula C7H15NO2 B14664714 N-Methyl-D-isoleucine CAS No. 39554-61-5

N-Methyl-D-isoleucine

Cat. No.: B14664714
CAS No.: 39554-61-5
M. Wt: 145.20 g/mol
InChI Key: KSPIYJQBLVDRRI-PHDIDXHHSA-N
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Description

N-Methyl-D-isoleucine is a derivative of the amino acid isoleucine, characterized by the presence of a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-D-isoleucine typically involves the N-methylation of D-isoleucine. One common method is the alkylation of D-isoleucine using methyl iodide in the presence of a base such as sodium hydroxide. This reaction proceeds under mild conditions and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-D-isoleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction could produce this compound alcohol .

Scientific Research Applications

N-Methyl-D-isoleucine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-D-isoleucine involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, influencing neurotransmission and metabolic processes. The compound’s effects are mediated through its binding to specific proteins and enzymes, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-L-isoleucine
  • N-Methyl-D-leucine
  • N-Methyl-L-leucine

Uniqueness

N-Methyl-D-isoleucine is unique due to its specific stereochemistry and the presence of the methyl group on the nitrogen atom. This structural feature distinguishes it from other similar compounds and influences its chemical reactivity and biological activity .

Properties

CAS No.

39554-61-5

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(2R,3R)-3-methyl-2-(methylamino)pentanoic acid

InChI

InChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5-,6-/m1/s1

InChI Key

KSPIYJQBLVDRRI-PHDIDXHHSA-N

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)O)NC

Canonical SMILES

CCC(C)C(C(=O)O)NC

Origin of Product

United States

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